2-(2-(Trifluoromethyl)phenoxy)ethanethioamide

Descripción general

Descripción

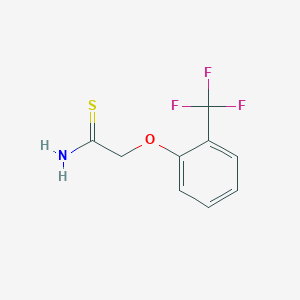

2-(2-(Trifluoromethyl)phenoxy)ethanethioamide is a chemical compound with the molecular formula C9H8F3NOS and a molecular weight of 235.23 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxy ring, linked to an ethanethioamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide typically involves the reaction of 2-(2-(Trifluoromethyl)phenoxy)ethanol with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is conducted in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(Trifluoromethyl)phenoxy)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Br2, HNO3

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Chemistry

2-(2-(Trifluoromethyl)phenoxy)ethanethioamide serves as a building block in the synthesis of more complex organic molecules. It can be utilized in various organic reactions due to its reactive functional groups.

- Synthesis Methods : The compound is typically synthesized through the reaction of 4-(trifluoromethyl)phenol with 2-chloroethanethioamide under basic conditions, often using potassium carbonate in dimethylformamide at elevated temperatures. This method yields high purity and yield, making it suitable for further applications.

| Synthesis Route | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | 4-(trifluoromethyl)phenol + 2-chloroethanethioamide | Potassium carbonate, DMF, heat | High |

Biology

The compound exhibits notable antimicrobial and antifungal properties , making it a candidate for developing new antibiotics. Research indicates that its mechanism of action may involve interactions with specific molecular targets within cells, potentially modulating enzyme activity and influencing biological pathways.

- Biological Activity : Studies show that the trifluoromethyl group enhances cellular penetration, allowing the compound to interact effectively with enzymes and proteins.

| Biological Activity | Target | Mechanism |

|---|---|---|

| Antimicrobial | Bacteria/Fungi | Inhibition of enzyme activity |

| Antifungal | Fungi | Disruption of cellular processes |

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent . Its ability to target specific enzymes or receptors could lead to new treatments for various diseases.

- Therapeutic Potential : The compound's interaction with molecular targets suggests possibilities in drug development focused on specific pathways.

| Application Area | Potential Use |

|---|---|

| Drug Development | Antibiotics, Enzyme inhibitors |

Industry

In industrial applications, this compound is being investigated for use in developing agrochemicals , such as herbicides and fungicides. Its ability to inhibit the growth of certain fungi and weeds makes it valuable in agricultural settings.

- Agrochemical Applications : The compound's efficacy against specific pests positions it as a candidate for sustainable agricultural practices.

| Industry Application | Product Type |

|---|---|

| Agriculture | Herbicides/Fungicides |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Activity Study : A recent study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antibiotic agent.

- Synthesis Optimization Research : Research focused on optimizing the synthesis route indicated that using continuous flow reactors significantly improved yield and purity compared to traditional batch methods.

- Agrochemical Development : Field trials showed that formulations containing this compound exhibited superior efficacy against common agricultural pests compared to existing products.

Mecanismo De Acción

The mechanism of action of 2-(2-(Trifluoromethyl)phenoxy)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Methylphenoxy)ethanethioamide

- 2-(4-Chlorophenyl)ethanethioamide

- 2-(3-Trifluoromethyl)phenoxy)nicotinic acid

Uniqueness

2-(2-(Trifluoromethyl)phenoxy)ethanethioamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds without the trifluoromethyl group . These properties make it a valuable compound in various research and industrial applications.

Actividad Biológica

2-(2-(Trifluoromethyl)phenoxy)ethanethioamide is a synthetic compound with a unique chemical structure that includes a trifluoromethyl group, enhancing its lipophilicity and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈F₃NOS

- Molar Mass : Approximately 235.23 g/mol

- Structural Features : The compound features a trifluoromethyl group attached to a phenoxy moiety and an ethanethioamide functional group, which contributes to its unique chemical behavior and biological interactions.

Research indicates that this compound interacts with specific molecular targets within cells, influencing various biological pathways. Its mechanism of action may include:

- Enzyme Modulation : The compound is believed to modulate the activity of certain enzymes, potentially affecting metabolic pathways.

- Cellular Penetration : The lipophilicity conferred by the trifluoromethyl group facilitates its penetration into cellular membranes, allowing it to engage with intracellular targets.

Antimicrobial and Antifungal Properties

Studies have shown that this compound exhibits significant antimicrobial and antifungal activities. This has been attributed to its ability to disrupt cellular processes in microorganisms.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Potential Therapeutic Applications

The compound has been explored for its therapeutic potential in drug development:

- Drug Development : It has been investigated for applications in targeting specific molecular pathways involved in diseases such as cancer and inflammation. Its ability to influence enzyme activity makes it a candidate for further exploration in pharmacology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes notable similarities and differences:

| Compound Name | Structural Features |

|---|---|

| 2-[4-(Trifluoromethyl)phenoxy]ethanethioamide | Similar structure but with trifluoromethyl at a different position on the phenoxy ring. |

| 2-(4-Fluorobenzyl)sulfonyl]ethanethioamide | Contains a fluorobenzyl group instead of a trifluoromethyl group. |

| 2-(2-Chloro-4-fluorophenyl)ethanethioamide | Contains chloro and fluorophenyl groups instead of trifluoromethyl. |

| 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide | Similar structure with variations in the position of the trifluoromethyl group. |

Research Findings

Recent studies have focused on elucidating the specific interactions between this compound and biological targets:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent .

- Animal Models : Preliminary studies in animal models indicate that dosages of this compound can lead to observable effects on lipid metabolism, further supporting its role as a modulator of metabolic processes .

Propiedades

IUPAC Name |

2-[2-(trifluoromethyl)phenoxy]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NOS/c10-9(11,12)6-3-1-2-4-7(6)14-5-8(13)15/h1-4H,5H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWDQAHONBIYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640966 | |

| Record name | [2-(Trifluoromethyl)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-03-2 | |

| Record name | [2-(Trifluoromethyl)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.